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molecular formula C9H13N3O2 B8467122 3-hydrazino-N-methoxy-4-methyl-benzamide

3-hydrazino-N-methoxy-4-methyl-benzamide

Cat. No. B8467122
M. Wt: 195.22 g/mol
InChI Key: RGZCWLAYQBOBEW-UHFFFAOYSA-N
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Patent
US07863314B2

Procedure details

To a stirred solution of 3-amino-N-methoxy-4-methyl-benzamide 1 (102 mg, 0.56 mmol, preparation: International Patent Application Publication No. WO 02/40486 A2, pg. 66) in water (5 ml) at 0° C. was added conc. HCl (5 mL) followed by the addition of sodium nitrite (43 mg, 0.62 mmol). The reaction mixture was stirred at 0° C. for 40 min then a solution of tin(II)chloride (241 mg, 1.27 mmol) in conc. HCl (1 mL) was added and the mixture was stirred for 1 hr then allowed to stand at −20° C. for 20 hr before it was warmed to RT and concentrated to a white solid. The solid was triturated with ethanol, the solids were filtered, and the filtrate concentrated to provide 3-hydrazino-N-methoxy-4-methyl-benzamide 2 as white solid (486 mg) as a mixture with tin salts and ethanol which was used without further purification. HPLC (6 minute gradient) tR 0.78 min; MS m/z 195.9 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
02/40486 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 mg
Type
reactant
Reaction Step Three
Quantity
241 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:5]([NH:7][O:8][CH3:9])=[O:6].[N:14]([O-])=O.[Na+].[Sn](Cl)Cl>O.Cl>[NH:1]([C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:5]([NH:7][O:8][CH3:9])=[O:6])[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)NOC)C=CC1C
Step Two
Name
02/40486 A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
43 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
241 mg
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
to stand at −20° C. for 20 hr before it
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ethanol
FILTRATION
Type
FILTRATION
Details
the solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
N(N)C=1C=C(C(=O)NOC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 486 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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